molecular formula C8H10N2O B1494039 6-Cyclobutyl-4,5-dihydropyrimidin-4-one

6-Cyclobutyl-4,5-dihydropyrimidin-4-one

Cat. No.: B1494039
M. Wt: 150.18 g/mol
InChI Key: MYNNGXGOICOOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(5H)-Pyrimidinone,6-cyclobutyl- is a heterocyclic compound that features a pyrimidinone ring substituted with a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(5H)-Pyrimidinone,6-cyclobutyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutylamine with a suitable pyrimidine derivative under acidic or basic conditions to facilitate ring closure and formation of the pyrimidinone structure .

Industrial Production Methods

Industrial production of 4(5H)-Pyrimidinone,6-cyclobutyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4(5H)-Pyrimidinone,6-cyclobutyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4(5H)-Pyrimidinone,6-cyclobutyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4(5H)-Pyrimidinone,6-cyclobutyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(5H)-Pyrimidinone,6-cyclobutyl- is unique due to its cyclobutyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6-cyclobutyl-5H-pyrimidin-4-one

InChI

InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)6-2-1-3-6/h5-6H,1-4H2

InChI Key

MYNNGXGOICOOJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC=NC(=O)C2

Origin of Product

United States

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